17-O-Acetyl-3-O-methyl 17β-Estradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

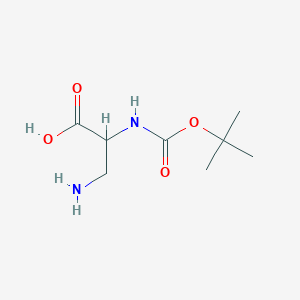

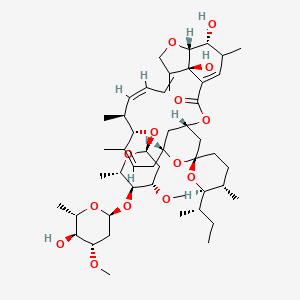

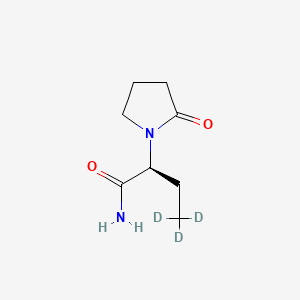

“17-O-Acetyl-3-O-methyl 17β-Estradiol” is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.45 . It is also known by alternate names such as 17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene, 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate, and 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene .

Molecular Structure Analysis

The molecular structure of “17-O-Acetyl-3-O-methyl 17β-Estradiol” is represented by the formula C21H28O3 . This indicates that the molecule consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “17-O-Acetyl-3-O-methyl 17β-Estradiol” include a molecular weight of 328.45 and a molecular formula of C21H28O3 .Aplicaciones Científicas De Investigación

Chemical Derivatives Preparation

The preparation of α-estradiol derivatives, including 17α-estradiol and its derivatives, involves the starting material of β-estradiol or its derivatives to produce its 3,17β-ditosyl derivative or 17β-monotosyl derivative. This process highlights the chemical versatility and potential for various scientific applications of estradiol derivatives, including 17-O-Acetyl-3-O-methyl 17β-Estradiol (Weng Ling-ling, 2003).

Impact on Estrogenic Activity

Research on structural modifications of estradiol, including the inversion of C18-methyl and/or 17-hydroxy configuration, has shown that these modifications can significantly impact the in vitro and in vivo estrogenic activity. This suggests that 17-O-Acetyl-3-O-methyl 17β-Estradiol and similar compounds could be strategically modified to decrease estrogenicity, potentially useful in treating estrogen-dependent diseases (D. Ayan et al., 2011).

Molecularly Imprinted Polymer Method for Detection

The development of molecularly imprinted polymers for the specific detection of 17β-estradiol underscores the chemical's significance in environmental and food safety contexts. This method demonstrates the application of 17-O-Acetyl-3-O-methyl 17β-Estradiol in developing sensitive and specific detection technologies for compounds with estrogenic activities (Lei Xiao et al., 2017).

Neuroprotective Effects

Studies have illustrated the neuroprotective effects of estrogen treatments, including 17β-estradiol, on cognitive functions and memory in ovariectomized rats. Such research supports the potential of 17-O-Acetyl-3-O-methyl 17β-Estradiol in developing treatments to enhance memory and protect against cognitive decline, demonstrating the compound's relevance in neuroscience and pharmacology (G. Uzum et al., 2016).

LC-MS/MS Method for Estrogen Quantification

The development of LC-MS/MS methods for quantifying estrogen in the brain, targeting 17β-estradiol, its isomer, and its metabolites, signifies the importance of understanding 17-O-Acetyl-3-O-methyl 17β-Estradiol's metabolic pathways and concentrations in biomedical research. This approach is crucial for investigating the steroid's effects in the central nervous system and its role in neurological pathways and diseases (Ecaterina Lozan et al., 2017).

Propiedades

Número CAS |

5976-55-6 |

|---|---|

Nombre del producto |

17-O-Acetyl-3-O-methyl 17β-Estradiol |

Fórmula molecular |

C₂₁H₂₈O₃ |

Peso molecular |

328.45 |

Sinónimos |

17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene; 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate; 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene; Estradiol 17-Acetate 3-Methyl Ether; Estradiol 3-Methyl Ether 17-Acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)